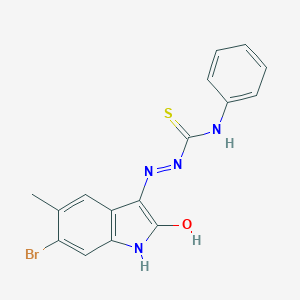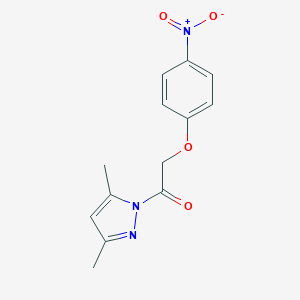![molecular formula C19H21BrN2O4S B466212 2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 431909-56-7](/img/structure/B466212.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C19H21BrN2O4S . It is an important raw material and used as pharmaceutical intermediates . This compound is part of the phenoxy acetamide family, which has been the subject of recent investigations into synthesis and pharmacological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives involves many chemical techniques as well as new computational chemistry applications . The exact synthesis process for this specific compound is not mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of this compound is based on the phenoxy acetamide molecular framework . The compound includes a bromo group, a methyl group, a pyrrolidinylsulfonyl group, and a phenyl group attached to the acetamide core .
Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation
A study focused on the advanced oxidation processes (AOPs) to treat acetaminophen in water, discussing the generation of various by-products, including acetamide, and their biotoxicity. This research might be relevant to understanding the environmental degradation pathways and potential toxicity of similar complex organic compounds (Qutob et al., 2022).
Stereochemistry in Drug Design
Research on the stereochemistry of phenylpiracetam and its derivatives, including discussions on the pharmacological profile improvements through stereochemical modifications, offers insights into how stereochemical configurations could affect the biological properties of complex molecules, which might be applicable to the compound (Veinberg et al., 2015).
Catalysis in Organic Synthesis
A review of using metal cation-exchanged clay as catalysts for organic synthesis presents methodologies for various reactions, including alkylation and oxidation. This could suggest potential synthetic routes or applications for the target compound in catalysis or material science (Tateiwa & Uemura, 1997).
Pharmacology of Acetaminophen Derivatives
Analyses on the analgesic mechanisms of acetaminophen, focusing on its metabolization and action on specific receptors, could provide a model for understanding how structurally related acetamide derivatives might interact with biological systems to elicit therapeutic effects (Ohashi & Kohno, 2020).
Synthesis and Activity of Piracetam Derivatives
A review on the synthesis and biological activities of piracetam, a pyrrolidine acetamide derivative, highlights the therapeutic potential of related compounds in treating central nervous system disorders. This suggests possible pharmacological applications for related acetamide compounds in neurology and psychiatry (Dhama et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-14-4-9-18(17(20)12-14)26-13-19(23)21-15-5-7-16(8-6-15)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDUIJWSOWSGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide](/img/structure/B466158.png)

![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B466214.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B466218.png)
![4-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-N-mesitylbenzenesulfonamide](/img/structure/B466271.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B466332.png)
![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B466402.png)
![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466429.png)
![4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466432.png)
![N-(4-ethoxyphenyl)-4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzenesulfonamide](/img/structure/B466437.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B466438.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B466439.png)